molecular formula C23H17FN4O6 B4017576 (5E)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B4017576
M. Wt: 464.4 g/mol
InChI Key: KULNZQNWBONKHV-VCHYOVAHSA-N
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Description

(5E)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorobenzyl, methoxy, nitropyridinyl, and imidazolidine-dione moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O6/c1-33-20-11-15(4-8-19(20)34-21-9-7-17(12-25-21)28(31)32)10-18-22(29)27(23(30)26-18)13-14-2-5-16(24)6-3-14/h2-12H,13H2,1H3,(H,26,30)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULNZQNWBONKHV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzyl bromide and 5-nitropyridin-2-ol. These intermediates undergo nucleophilic substitution and condensation reactions under controlled conditions to form the final product. Common reagents used include bases like potassium carbonate and solvents such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitropyridinyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of methoxybenzylidene oxides and nitropyridinyl oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitropyridinyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The fluorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione
  • (5E)-3-(4-bromobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione

Comparison: Compared to its analogs, (5E)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}imidazolidine-2,4-dione

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